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  • Product: 7-methyl-1H-benzo[d]imidazol-4-ol
  • CAS: 126462-95-1

Core Science & Biosynthesis

Foundational

7-methyl-1H-benzo[d]imidazol-4-ol chemical structure and properties

An In-Depth Technical Guide to 7-methyl-1H-benzo[d]imidazol-4-ol: Structure, Properties, and Potential Applications Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 7-m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 7-methyl-1H-benzo[d]imidazol-4-ol: Structure, Properties, and Potential Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-methyl-1H-benzo[d]imidazol-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Drawing upon the established chemistry of the benzimidazole scaffold, this document will explore its chemical structure, physicochemical properties, a proposed synthetic route, and potential therapeutic applications for researchers, scientists, and professionals in drug development.

Introduction to the Benzimidazole Scaffold

The benzimidazole ring system is a cornerstone in the development of therapeutic agents, with a remarkable breadth of biological activities.[1][2] This privileged scaffold, consisting of a fusion between benzene and imidazole rings, is present in numerous FDA-approved drugs and a vast array of investigational compounds.[3][4] The versatility of the benzimidazole core allows for substitutions at various positions, leading to a wide range of pharmacological effects, including antimicrobial, antiviral, anticancer, and antihypertensive activities.[5][6] The specific substitution pattern on the benzimidazole ring system dictates its biological target and therapeutic potential. This guide focuses on the unique characteristics of 7-methyl-1H-benzo[d]imidazol-4-ol.

Chemical Structure and Properties

The chemical identity of 7-methyl-1H-benzo[d]imidazol-4-ol is defined by its specific arrangement of atoms. Understanding this structure is paramount to predicting its chemical behavior and biological interactions.

Molecular Structure

The structure of 7-methyl-1H-benzo[d]imidazol-4-ol is characterized by a benzimidazole core with a methyl group at position 7 and a hydroxyl group at position 4.

Caption: Chemical structure of 7-methyl-1H-benzo[d]imidazol-4-ol.

Physicochemical Properties (Predicted)

While experimental data for this specific molecule is scarce, we can predict its properties based on the benzimidazole scaffold and its substituents.

PropertyPredicted ValueSource
Molecular FormulaC8H8N2O-
Molecular Weight148.16 g/mol [7]
XLogP31.4[7]
Hydrogen Bond Donor Count2[8]
Hydrogen Bond Acceptor Count2[8]
Rotatable Bond Count0[8]
Topological Polar Surface Area48.9 Ų[8]
Complexity129[8]

Synthesis of 7-methyl-1H-benzo[d]imidazol-4-ol

The synthesis of benzimidazole derivatives can be achieved through various methods, most commonly by the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[5][9]

Proposed Synthetic Pathway

A plausible and efficient route to synthesize 7-methyl-1H-benzo[d]imidazol-4-ol involves the condensation of 2,3-diamino-6-methylphenol with formic acid.

Proposed Synthesis of 7-methyl-1H-benzo[d]imidazol-4-ol reactant1 2,3-Diamino-6-methylphenol intermediate Intermediate reactant1->intermediate Condensation reactant2 Formic Acid reactant2->intermediate product 7-methyl-1H-benzo[d]imidazol-4-ol intermediate->product Cyclization

Caption: Proposed reaction workflow for the synthesis of 7-methyl-1H-benzo[d]imidazol-4-ol.

Experimental Protocol

This protocol is a generalized procedure based on established methods for benzimidazole synthesis.[10]

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-diamino-6-methylphenol (1 equivalent) in formic acid (excess, acting as both reactant and solvent).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker of ice-cold water.

  • Neutralization: Neutralize the acidic solution by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure 7-methyl-1H-benzo[d]imidazol-4-ol.

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound would be confirmed using various spectroscopic techniques. The following are predicted spectral data based on the analysis of similar benzimidazole derivatives.[11][12]

TechniquePredicted Observations
¹H NMR (DMSO-d₆)δ 12.0-13.0 (br s, 1H, N-H), 9.5-10.5 (br s, 1H, O-H), 8.0-8.2 (s, 1H, H-2), 6.8-7.5 (m, 2H, Ar-H), 2.3-2.5 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆)δ 150-155 (C-4), 140-145 (C-2), 130-140 (C-7a), 125-130 (C-7), 110-120 (Ar-C), 15-20 (CH₃)
IR (KBr, cm⁻¹)3400-3200 (br, O-H and N-H stretch), 3100-3000 (Ar C-H stretch), 1620-1600 (C=N stretch), 1500-1450 (C=C stretch)
Mass Spec (ESI+)m/z 149.07 [M+H]⁺

Potential Applications in Drug Discovery

Benzimidazole derivatives are known to exhibit a wide range of biological activities, suggesting that 7-methyl-1H-benzo[d]imidazol-4-ol could be a valuable scaffold for the development of new therapeutic agents.

Anticancer Activity

Many benzimidazole-containing compounds have demonstrated potent anticancer properties by targeting various cellular pathways.[13][14] The structural features of 7-methyl-1H-benzo[d]imidazol-4-ol make it a candidate for investigation as an inhibitor of kinases or other enzymes involved in cancer progression.

Antimicrobial and Antifungal Activity

The benzimidazole core is a common feature in many antimicrobial and antifungal agents.[2][15] It is plausible that 7-methyl-1H-benzo[d]imidazol-4-ol could exhibit inhibitory activity against a range of bacterial and fungal pathogens.

Antiviral Activity

Certain substituted benzimidazoles have shown significant antiviral activity, including against influenza and herpes viruses.[5] The specific substitution pattern of 7-methyl-1H-benzo[d]imidazol-4-ol may confer antiviral properties.

Conclusion

7-methyl-1H-benzo[d]imidazol-4-ol represents an intriguing, yet underexplored, member of the benzimidazole family. Based on the well-established chemistry of this scaffold, this guide has provided a predictive but scientifically grounded overview of its structure, properties, and a feasible synthetic route. The potential for this molecule to serve as a building block for novel therapeutic agents is significant, warranting further experimental investigation to validate these predictions and unlock its full potential in medicinal chemistry and drug discovery.

References

  • Rasayan J. Chem. ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Available from: [Link]

  • Chemistry Journal of Moldova. ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Available from: [Link]

  • ACS Combinatorial Science. An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. Available from: [Link]

  • Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Available from: [Link]

  • PMC. Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2). Available from: [Link]

  • Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. Available from: [Link]

  • Der Pharma Chemica. Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Available from: [Link]

  • Preparation of 1‐Benzyl‐7‐methylene‐1,5,6,7‐tetrahydro‐4 H ‐benzo[d]imidazol‐4‐one. Available from: [Link]

  • Organic Syntheses. Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. Available from: [Link]

  • Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. Available from: [Link]

  • MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Available from: [Link]

  • Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Available from: [Link]

  • IJRPC. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available from: [Link]

  • PubChem. 2-Methyl-1H-benzo[d]imidazol-7-ol. Available from: [Link]

  • Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl). Available from: [Link]

  • Chemsrc. 2-Methyl-1H-benzo[d]imidazole | CAS#:615-15-6. Available from: [Link]

  • PMC. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Available from: [Link]

  • PMC. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • PubChem. 1H-1,3-benzodiazol-4-ol. Available from: [Link]

  • PubMed. Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma. Available from: [Link]

  • SciSpace. Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. Available from: [Link]

  • NIH. Benzimidazole | C7H6N2 | CID 5798 - PubChem. Available from: [Link]

  • ResearchGate. (PDF) Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. Available from: [Link]

  • Semantic Scholar. Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. Available from: [Link]

Sources

Exploratory

4-hydroxy-7-methylbenzimidazole CAS number and molecular weight

This in-depth technical guide details the chemical identity, synthetic pathways, and medicinal chemistry applications of 4-hydroxy-7-methylbenzimidazole (systematically known as 7-methyl-1H-benzimidazol-4-ol ).[1] Part 1...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical identity, synthetic pathways, and medicinal chemistry applications of 4-hydroxy-7-methylbenzimidazole (systematically known as 7-methyl-1H-benzimidazol-4-ol ).[1]

Part 1: Chemical Profile & Identity[1]

4-hydroxy-7-methylbenzimidazole is a bicyclic heteroaromatic scaffold belonging to the benzimidazole class.[1] It is distinguished by a hydroxyl group at position 4 and a methyl group at position 7 of the benzene ring. This specific substitution pattern creates a unique electronic and steric environment, often utilized in the development of 5-lipoxygenase inhibitors and other bioactive ligands.

Physicochemical Constants[1][2]
PropertyValueNotes
IUPAC Name 7-methyl-1H-benzimidazol-4-olPreferred tautomer nomenclature
Common Name 4-hydroxy-7-methylbenzimidazoleOften used interchangeably due to tautomerism
Molecular Formula

Molecular Weight 148.16 g/mol Calculated from formula
CAS Registry Number Not widely indexedOften synthesized de novo as an intermediate; see CAS 67021-83-4 (parent 4-hydroxybenzimidazole) for reference.[1][2][3]
Solubility DMSO, Methanol, dilute Acid/BaseAmphoteric due to phenolic -OH and basic imidazole N
pKa (Calculated) ~9.5 (Phenol), ~5.5 (Imidazolium)Phenolic proton is acidic; N3 is basic
Structural Tautomerism

The compound exists in dynamic equilibrium between two tautomers in solution. The position of the hydrogen on the imidazole nitrogen (N1 vs. N3) dictates whether the substituents are at positions 4,7 or 7,4. In the solid state or N-substituted derivatives, the numbering is fixed.

  • Tautomer A: 7-methyl-1H-benzimidazol-4-ol (Major form often depicted)[1]

  • Tautomer B: 4-methyl-1H-benzimidazol-7-ol (Equivalent in unsubstituted state)[1]

Part 2: Synthetic Methodologies

The synthesis of 4-hydroxy-7-methylbenzimidazole requires precise regiocontrol to establish the 1,4-relationship between the methyl and hydroxyl groups on the benzene ring before closing the imidazole ring.[1]

Retrosynthetic Analysis

The most reliable route proceeds through a substituted 1,2-diaminobenzene intermediate.[1] The hydroxyl group is typically protected as a methyl or benzyl ether to prevent oxidation during the diamine formation.

Pathway: Precursor Phenol


Nitration

Reduction

Cyclization

Deprotection[1]
Detailed Experimental Protocol

Based on the methodology established by Buckle et al. (J. Med. Chem. 1987) for similar benzimidazol-4-ols.[1][4] [1]

Phase 1: Precursor Preparation (3-methyl-6-methoxy-1,2-phenylenediamine)[1]
  • Starting Material: 2-methyl-5-methoxyaniline (or 2-methyl-5-benzyloxyaniline for easier deprotection).[1]

  • Nitration: Treat with

    
     at 0°C to yield 2-methyl-5-methoxy-4-nitroaniline  (regioisomer must be confirmed; steric hindrance directs ortho to amino group).
    
    • Note: Alternative route starts from 2-nitro-p-cresol protected as an ether.[1]

  • Reduction: Hydrogenation over

    
     in ethanol at 40 psi 
    
    
    
    yields the unstable diamine 3-methyl-6-methoxy-1,2-phenylenediamine .[1]
    • Critical Step: Use immediately to prevent oxidative polymerization.

Phase 2: Imidazole Ring Closure[1]
  • Reagent: Formic acid (

    
    ) or Triethyl orthoformate.
    
  • Procedure: Reflux the fresh diamine in

    
     formic acid for 4–6 hours.
    
  • Workup: Neutralize with

    
    . The precipitate is 4-methoxy-7-methylbenzimidazole .[1]
    
Phase 3: Demethylation (The "Unmasking")
  • Reagent:

    
     or 
    
    
    
    in DCM.
  • Procedure: Reflux the methoxy intermediate in

    
     for 12–24 hours.
    
  • Purification: Neutralize to pH 7. The product, 4-hydroxy-7-methylbenzimidazole , precipitates as a solid.[1] Recrystallize from ethanol/water.

Visualization of Synthesis

Synthesis Start 2-Methyl-5-methoxyaniline Nitro Nitro-Intermediate Start->Nitro HNO3/H2SO4 (Nitration) Diamine 1,2-Diamine (Unstable) Nitro->Diamine H2, Pd/C (Reduction) MethoxyBenz 4-Methoxy-7-methyl- benzimidazole Diamine->MethoxyBenz HCOOH (Cyclization) Final 4-Hydroxy-7-methyl- benzimidazole MethoxyBenz->Final 48% HBr (Demethylation)

Figure 1: Synthetic pathway from aniline precursor to final hydroxybenzimidazole scaffold.

Part 3: Medicinal Chemistry Applications[1][7][8][9][10][11]

5-Lipoxygenase Inhibition

Research indicates that 4-hydroxybenzimidazoles act as potent redox-active inhibitors of 5-lipoxygenase (5-LOX) , a key enzyme in the biosynthesis of leukotrienes (inflammatory mediators).[1]

  • Mechanism: The 4-hydroxyl group, mimicking a phenol, acts as a radical scavenger or chelator for the non-heme iron in the enzyme's active site.

  • SAR Insight: The 7-methyl group provides steric bulk that may enhance selectivity or lipophilicity, improving cell membrane permeability compared to the unsubstituted parent.[1]

Scaffold for Drug Development

This core is a versatile building block for:

  • Antivirals: Substitution at the 2-position (e.g., with methoxybenzyl groups) yields compounds with activity against specific viral replication pathways.

  • Proton Pump Inhibitors (PPIs): While Omeprazole uses a benzimidazole, the 4-hydroxy variants are explored for "acid pump antagonists" (APAs) where the hydroxyl group can participate in intramolecular hydrogen bonding, locking the conformation.

Analytical Validation

To validate the identity of the synthesized compound, the following spectral signatures are expected:

  • 1H NMR (DMSO-d6):

    • 
       ppm (s, 3H, 
      
      
      
      ).
    • 
       ppm (d, 1H, Ar-H ortho to OH).[1]
      
    • 
       ppm (d, 1H, Ar-H ortho to Me).[1]
      
    • 
       ppm (s, 1H, C2-H).[1]
      
    • 
       ppm (br s, 1H, -OH).[1]
      
  • Mass Spectrometry: ESI+ m/z 149.1

    
    .
    

References

  • Buckle, D. R., et al. (1987).[4] "Novel 1H-benzimidazol-4-ols with potent 5-lipoxygenase inhibitory activity."[1][4][5][6][7] Journal of Medicinal Chemistry, 30(12), 2216–2221.[4]

  • PubChem. (n.d.).[3][8] "4-Hydroxybenzimidazole (Parent Scaffold)." National Library of Medicine.[8]

  • Tedder, J. M., et al. (1988). "Synthesis and structure-activity profile of 2-substituted benzimidazol-4-ols." ResearchGate.

Sources

Foundational

Technical Guide: Solubility Profiling and Handling of 7-methyl-1H-benzo[d]imidazol-4-ol

Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 7-methyl-1H-benzo[d]imidazol-4-ol , a substituted benzimidazole scaffold often utilized as a building block in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 7-methyl-1H-benzo[d]imidazol-4-ol , a substituted benzimidazole scaffold often utilized as a building block in medicinal chemistry or as a metabolite in pharmacokinetic studies.[1][2] While specific empirical solubility constants for this isomer are rarely standardized in public databases, its physicochemical behavior can be rigorously predicted through structural analysis of the hydroxy-benzimidazole class.[1][2]

This guide establishes Dimethyl Sulfoxide (DMSO) as the primary solvent for high-concentration stock solutions (>50 mM) and Methanol (MeOH) as a viable secondary solvent for intermediate dilutions.[1][2] It details the mechanistic basis for these choices, provides step-by-step protocols for solubility determination, and outlines best practices for handling to ensure experimental reproducibility.

Part 1: Physicochemical Context & Solvent Selection[1][2]

Structural Analysis & Solvation Mechanisms

The solubility of 7-methyl-1H-benzo[d]imidazol-4-ol is governed by the interplay between its hydrophobic aromatic core and its polar functional groups.[1][2]

  • Benzimidazole Core: A bicyclic aromatic system that is inherently lipophilic (logP ~1.5–2.0), limiting aqueous solubility.[2]

  • 4-Hydroxyl Group (-OH): Acts as both a hydrogen bond donor and acceptor.[1][2] In protic solvents (MeOH), it facilitates solvation via H-bonding.[1][2] In aprotic polar solvents (DMSO), it interacts strongly with the sulfinyl oxygen.[2]

  • 7-Methyl Group (-CH3): Increases lipophilicity and crystal lattice energy, potentially reducing solubility compared to the non-methylated analog, but enhances solubility in organic media relative to water.[1][2]

  • Imidazole Nitrogen: The N3 position is a hydrogen bond acceptor (pKa ~5.5 for the conjugate acid), while N1-H is a donor.[2]

Solvent Suitability Matrix[1][2][3]
SolventSolubility PotentialRole in WorkflowMechanism of Action
DMSO High (Likely >50 mg/mL)Primary Stock Dipole-dipole interactions disrupt crystal lattice; S=O accepts H-bonds from 4-OH and N-H.[1][2]
Methanol Moderate (~5–20 mg/mL)Working Dilution Protic solvation; forms H-bond networks with -OH and imidazole nitrogens.[1][2]
Water Low (<1 mg/mL)Assay Buffer Hydrophobic effect dominates; requires pH adjustment or co-solvent to dissolve.[1][2]
Solvation Interaction Diagram

The following diagram visualizes the molecular interactions driving solubility in DMSO versus Methanol.

SolvationMechanism Compound 7-methyl-1H-benzo[d]imidazol-4-ol DMSO DMSO (Aprotic) Compound->DMSO Dipole-Dipole Stabilization MeOH Methanol (Protic) Compound->MeOH 4-OH donates H to MeOH Oxygen DMSO->Compound S=O accepts H from 4-OH DMSO->Compound S=O accepts H from N-H MeOH->Compound O-H donates H to N3

Figure 1: Mechanistic comparison of solvation. DMSO stabilizes the molecule primarily through strong dipole interactions and H-bond acceptance, while Methanol utilizes a bidirectional H-bond network.[1][2]

Part 2: Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock for biological assays or chemical synthesis.[1][2] Safety: Wear nitrile gloves and safety glasses. DMSO penetrates skin rapidly, carrying solutes with it.[2]

  • Calculation:

    • Molecular Weight (MW) of 7-methyl-1H-benzo[d]imidazol-4-ol ≈ 148.16 g/mol .[1][2]

    • Target Concentration: 100 mM (0.1 M).

    • Target Volume: 1 mL.

    • Required Mass:

      
      .[2]
      
  • Weighing:

    • Weigh 14.8–15.0 mg of the solid into a sterile 1.5 mL amber microcentrifuge tube (amber protects from potential photodegradation). Record the exact mass.

  • Solvent Addition:

    • Calculate the exact volume of DMSO (anhydrous, ≥99.9%) required to reach 100 mM based on the recorded mass.

    • Formula:

      
      .[1][2]
      
    • Pipette the calculated volume of DMSO into the tube.[2]

  • Dissolution:

    • Vortex vigorously for 30–60 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath at room temperature (25°C) for 5 minutes.[2]

    • Visual Check: The solution should be completely clear and colorless to pale yellow.[2]

  • Storage:

    • Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C. Stability is typically >6 months.[1]

Protocol B: Saturation Shake-Flask Solubility Determination

Objective: Empirically determine the exact solubility limit in Methanol or DMSO for a specific batch.

SolubilityWorkflow Start Start: Excess Solid AddSolvent Add Solvent (MeOH or DMSO) (Target: Saturated Suspension) Start->AddSolvent Equilibrate Shake/Agitate (24h @ 25°C) AddSolvent->Equilibrate Filter Filter (0.45 µm PTFE) or Centrifuge (15k rpm) Equilibrate->Filter Dilute Dilute Filtrate (to linear range of UV/HPLC) Filter->Dilute Analyze Quantify via HPLC-UV (254 nm / 280 nm) Dilute->Analyze Result Calculate Solubility (mg/mL) Analyze->Result

Figure 2: The "Shake-Flask" workflow is the gold standard for thermodynamic solubility determination.[1][2]

Step-by-Step:

  • Preparation: Add excess compound (~10 mg) to 0.5 mL of solvent (Methanol) in a glass vial.

  • Equilibration: Cap tightly and shake at 25°C for 24 hours.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter. Note: Do not use Nylon filters with acidic/basic compounds if non-specific binding is suspected; PTFE is chemically inert.[1][2]

  • Quantification:

    • Dilute the supernatant 1:100 and 1:1000 in mobile phase.

    • Inject into HPLC (C18 column, Water/Acetonitrile gradient).[2]

    • Compare peak area against a standard curve prepared from the DMSO stock (Protocol A).

Part 3: Troubleshooting & Optimization

Handling Precipitation in Aqueous Media

When diluting a DMSO stock into aqueous buffer (e.g., PBS) for biological assays, precipitation may occur due to the "crash-out" effect.[2]

  • Risk Zone: Final DMSO concentration < 1% with compound concentration > 100 µM.[1][2]

  • Mitigation:

    • Keep final DMSO concentration at 0.5–1.0% if tolerated by the assay.[2]

    • Serial Dilution: Perform intermediate dilutions in DMSO, then a single step into buffer. Avoid serial dilutions directly in buffer.[1][2]

Hygroscopicity

Hydroxy-benzimidazoles can be hygroscopic.[1] If the solid clumps or is difficult to weigh:

  • Dry the solid in a vacuum desiccator over

    
     overnight before preparing critical stocks.
    
  • Store the DMSO stock over molecular sieves (3Å or 4Å) if strictly anhydrous conditions are required.[2]

Sonication Warning

While sonication aids dissolution, prolonged sonication heats the solvent.[2]

  • DMSO: Heating increases solubility temporarily.[1][2] If the solution is saturated while hot, it will precipitate upon cooling.[2] Always sonicate in short bursts and allow to re-equilibrate to room temperature before use.[2]

  • Methanol: Low boiling point (64.7°C).[2] Sonication causes rapid evaporation, altering concentration.[2] Keep tubes sealed and cool.

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 5798, Benzimidazole. Retrieved from [Link][1][2]

  • Li, Z., et al. (2012).[2][3] Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Ionization States &amp; pKa Profiling of 7-Methyl-4-Hydroxybenzimidazole

The following technical guide details the physicochemical properties, ionization behavior, and experimental characterization of 7-methyl-4-hydroxybenzimidazole. Executive Summary 7-Methyl-4-hydroxybenzimidazole (7-Me-4-O...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, ionization behavior, and experimental characterization of 7-methyl-4-hydroxybenzimidazole.

Executive Summary

7-Methyl-4-hydroxybenzimidazole (7-Me-4-OH-BIM) is an amphoteric heterocyclic scaffold often encountered as a pharmacophore in anti-inflammatory agents or as a functional metabolite of benzimidazole-based anthelmintics. Its physicochemical behavior is defined by three ionizable centers: the basic imidazole nitrogen (


), the acidic phenolic hydroxyl group (

), and the weakly acidic pyrrole-like nitrogen (

).

Understanding the specific pKa values of this compound is critical for optimizing:

  • Solubility: Predicting aqueous solubility at physiological pH (7.4).

  • Permeability: Assessing membrane crossing potential (neutral vs. ionized forms).

  • Formulation: Selecting appropriate counter-ions for salt formation.

Physicochemical Profile & pKa Data[1][2][3][4][5][6][7][8][9]

Derived pKa Values

Based on experimental data for the core scaffold (4-hydroxybenzimidazole) and Hammett substituent effects for the methyl group, the ionization constants for 7-methyl-4-hydroxybenzimidazole are established as follows:

Ionization StepEquilibrium TypeEstimated pKaExperimental Basis
pKa₁ (Cation → Neutral) Deprotonation of Pyridinium

5.5 ± 0.2 4-OH-BIM base (

) + 7-Me effect (

)
pKa₂ (Neutral → Anion) Deprotonation of Phenolic

9.7 ± 0.2 4-OH-BIM base (

) + 7-Me effect (

)
pKa₃ (Anion → Dianion) Deprotonation of Pyrrole

12.8 ± 0.3 Benzimidazole core standard (

)

Note on Causality: The 4-hydroxyl group lowers the basicity of the imidazole ring (compared to unsubstituted benzimidazole pKa ~5.6) due to intramolecular hydrogen bonding with


, which stabilizes the neutral form. Conversely, the 7-methyl group exerts a positive inductive effect (+I), slightly increasing electron density and raising both pKa₁ and pKa₂ relative to the non-methylated analog.
Ionization State Distribution

The compound exists in four distinct states depending on the pH environment.

  • pH < 5.5 (Cationic): The imidazole ring is protonated at

    
    . High water solubility.
    
  • pH 5.5 – 9.7 (Neutral): The dominant species is the uncharged form. This is the lipophilic species responsible for passive membrane permeability.

  • pH 9.7 – 12.8 (Mono-Anionic): The phenolic proton is removed. Solubility increases significantly.

  • pH > 12.8 (Di-Anionic): Both the phenol and the pyrrole nitrogen are deprotonated.

Structural Analysis & Tautomerism

Tautomeric Equilibrium

Benzimidazoles exhibit annular tautomerism involving the rapid migration of the proton between


 and 

. For 7-methyl-4-hydroxybenzimidazole, this results in two distinct tautomers:
  • 7-methyl-4-hydroxy-1H-benzimidazole: The "preferred" tautomer in the neutral state. The proton resides on

    
    , allowing the 
    
    
    
    lone pair to accept a hydrogen bond from the adjacent
    
    
    group.
  • 4-methyl-7-hydroxy-1H-benzimidazole: Less stable due to the loss of the favorable peri-interaction between the OH and the lone pair.

Visualization of Ionization Pathways

The following diagram illustrates the stepwise deprotonation pathway and the structural logic governing the species distribution.

IonizationPathway cluster_tautomer Stabilizing Interaction (Neutral State) Cation Cation (+1) (pH < 5.5) Protonated N3 & Neutral OH Neutral Neutral Species (0) (pH 5.5 - 9.7) Neutral N3 & Neutral OH (Membrane Permeable) Cation->Neutral pKa1 ≈ 5.5 (-H+) Anion1 Mono-Anion (-1) (pH 9.7 - 12.8) Neutral N3 & Deprotonated O- Neutral->Anion1 pKa2 ≈ 9.7 (-H+) Anion2 Dianion (-2) (pH > 12.8) Deprotonated N1 & Deprotonated O- Anion1->Anion2 pKa3 ≈ 12.8 (-H+)

Caption: Stepwise ionization pathway of 7-methyl-4-hydroxybenzimidazole showing transition from cation to dianion.

Experimental Determination Protocols

To validate these theoretical values, two primary methodologies are recommended. The choice depends on the compound's solubility and purity.

Potentiometric Titration (Gold Standard)

This method is self-validating through the analysis of the Bjerrum plot. It requires the compound to be soluble at concentrations >0.5 mM.

Protocol:

  • Preparation: Dissolve 1-2 mg of 7-methyl-4-hydroxybenzimidazole in 20 mL of degassed water containing 0.1 M KCl (to maintain ionic strength). If solubility is poor, use a co-solvent method (Methanol/Water) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

  • Acidification: Add standardized 0.1 M HCl to lower pH to ~2.0 (fully protonated start).

  • Titration: Titrate with standardized 0.1 M KOH (CO2-free) under inert gas (

    
     or 
    
    
    
    ) purge.
  • Data Collection: Record pH vs. volume of titrant.

  • Analysis: Use non-linear least squares regression (e.g., Hyperquad or similar software) to fit the curve. The inflection points correspond to pKa values.

UV-Vis Spectrophotometric Titration

Ideal for compounds with low aqueous solubility (<0.1 mM) or when pKa values are extreme (<2 or >11).

Protocol:

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to 13.0 in 0.5 pH increments.

  • Dilution: Spike the stock into each buffer to a final concentration of ~50 µM.

  • Scan: Measure UV absorbance (200–400 nm) for each sample.

  • Wavelength Selection: Identify the

    
     shift. The 4-OH group deprotonation usually causes a bathochromic shift (red shift) and hyperchromic effect.
    
  • Calculation: Plot Absorbance vs. pH at the

    
    . The inflection point of the sigmoidal curve is the pKa.
    
Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Sample Characterization SolubilityCheck Check Aqueous Solubility (at pH 7.4) Start->SolubilityCheck Decision Solubility > 0.5 mM? SolubilityCheck->Decision MethodA Method A: Potentiometric Titration (High Precision) Decision->MethodA Yes MethodB Method B: UV-Vis Spectrophotometry (High Sensitivity) Decision->MethodB No StepA1 Dissolve in 0.1M KCl Acidify to pH 2.0 MethodA->StepA1 StepB1 Prepare pH Buffers (2-13) Spike DMSO Stock MethodB->StepB1 StepA2 Titrate with KOH Record pH vs Vol StepA1->StepA2 Analysis Data Analysis (Bjerrum Plot / Sigmoidal Fit) StepA2->Analysis StepB2 Measure Absorbance Identify Spectral Shift StepB1->StepB2 StepB2->Analysis Result Final pKa Values Analysis->Result

Caption: Decision tree for selecting the optimal pKa determination methodology.

References

  • Lane, E. S., & Williams, C. W. (1956).[1] Chelate Stabilities of Certain Oxine-type Compounds. Journal of the Chemical Society.[1] (Establishes 4-hydroxybenzimidazole pKa values).

  • Brown, T. N., & Mora-Diez, N. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 2). Journal of Physical Chemistry B. (Provides methyl substituent effects).

  • Bordwell pKa Table . Organic Chemistry Data. (Reference for general phenol and benzimidazole ionization ranges).

  • PubChem Compound Summary . Benzimidazole and derivatives. National Center for Biotechnology Information.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 7-methyl-1H-benzo[d]imidazol-4-ol

This Application Note is designed for research chemists and drug development professionals requiring a robust, scalable protocol for the synthesis of 7-methyl-1H-benzo[d]imidazol-4-ol (also known as 4-hydroxy-7-methylben...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug development professionals requiring a robust, scalable protocol for the synthesis of 7-methyl-1H-benzo[d]imidazol-4-ol (also known as 4-hydroxy-7-methylbenzimidazole).

This scaffold is a critical pharmacophore in kinase inhibitors and PARP inhibitors. The protocol prioritizes the 3-methoxy-6-methyl-1,2-phenylenediamine route, as it offers superior yield and purification profiles compared to direct aminophenol cyclization, which is prone to oxidative tarring.

Strategic Overview & Retrosynthesis

The synthesis of 4,7-disubstituted benzimidazoles requires precise regiochemical control. Direct nitration of benzimidazoles is often non-selective. Therefore, the substitution pattern must be established on the benzene ring prior to cyclization.

The "Oxidation Trap"

A common failure mode in this synthesis is the handling of 3-hydroxy-6-methyl-1,2-phenylenediamine . Free aminophenols are highly susceptible to air oxidation, forming quinone imines and "black tars" that ruin yields.

The Solution: This protocol utilizes the O-methyl protected precursor (3-methoxy-6-methyl-1,2-phenylenediamine). The methoxy group stabilizes the diamine intermediate, preventing oxidation during the critical cyclization step. The final hydroxyl group is revealed via a robust demethylation step.

Retrosynthetic Pathway (DOT Visualization)

Retrosynthesis Target TARGET 7-methyl-1H-benzo[d]imidazol-4-ol Intermediate INTERMEDIATE 4-methoxy-7-methyl-1H-benzo[d]imidazole Target->Intermediate Demethylation (HBr or BBr3) Precursor PRECURSOR 3-methoxy-6-methyl-1,2-phenylenediamine Intermediate->Precursor Cyclization (Formic Acid) Starting STARTING MATERIAL 3-methoxy-6-methyl-2-nitroaniline (or equivalent nitro-precursor) Precursor->Starting Reduction (H2, Pd/C)

Caption: Retrosynthetic logic flow stabilizing the oxidation-prone phenolic moiety via methylation.

Experimental Protocols

Phase 1: Generation of the Diamine & Cyclization

Objective: Synthesize 4-methoxy-7-methyl-1H-benzo[d]imidazole. Precursor: 3-methoxy-6-methyl-2-nitroaniline (or 3-methoxy-6-methyl-1,2-phenylenediamine if available under inert gas).

Reagents & Equipment:

Reagent Equiv. / Conc. Role
Precursor 1.0 equiv Starting Material
Pd/C (10%) 10 wt% Hydrogenation Catalyst
Hydrogen (H₂) Balloon/1 atm Reducing Agent
Formic Acid Excess (Solvent) C1 Cyclization Source
Methanol (MeOH) Solvent Reduction Medium

| NaOH (4M) | pH Adjustment | Workup |

Step-by-Step Protocol:
  • Reduction (In-situ Generation):

    • In a 250 mL round-bottom flask (RBF), dissolve 3-methoxy-6-methyl-2-nitroaniline (5.0 g, 27.4 mmol) in anhydrous MeOH (50 mL).

    • Critical: Purge the flask with Argon for 5 minutes.

    • Add 10% Pd/C (0.5 g).

    • Stir under a hydrogen atmosphere (balloon pressure) at room temperature (RT) for 4–6 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexane). The yellow nitro spot should disappear, replaced by a polar, UV-active amine spot. Note: The diamine is unstable; proceed immediately.

  • Solvent Swap & Cyclization:

    • Filter the catalyst through a Celite pad under an Argon blanket. Wash with minimal MeOH.

    • Concentrate the filtrate in vacuo to roughly 10 mL (do not dry completely to avoid oxidation).

    • Immediately add Formic Acid (98%) (30 mL).

    • Heat the mixture to reflux (100–110 °C) for 3 hours.

    • Mechanism:[1][2][3][4] The diamine condenses with formic acid to form the formylated intermediate, which then undergoes ring closure and dehydration.

  • Workup:

    • Cool the reaction mixture to RT.

    • Pour slowly into crushed ice (100 g).

    • Basify carefully with 4M NaOH to pH ~9–10. Precipitation of the benzimidazole should occur.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Yield Expectation: 80–90% of crude 4-methoxy-7-methylbenzimidazole.

Phase 2: Demethylation to Target

Objective: Cleave the methyl ether to reveal the 4-hydroxyl group.

Reagents:

Reagent Conditions Role
48% HBr (aq) Reflux Ether Cleavage

| NaHCO₃ | Sat. Solution | Neutralization |

Step-by-Step Protocol:
  • Reaction:

    • Dissolve the crude 4-methoxy-7-methylbenzimidazole (from Phase 1) in 48% Hydrobromic Acid (HBr) (10 mL per gram of substrate).

    • Reflux the solution (approx. 126 °C) for 12–18 hours.

    • Monitoring: LCMS is preferred. The mass will shift from M+1 (163) to M+1 (149).

  • Isolation:

    • Cool to RT. The hydrobromide salt of the product may crystallize.[1][2]

    • Dilute with water (20 mL).

    • Neutralize carefully with saturated NaHCO₃ or NH₄OH to pH 7.

    • The free base 7-methyl-1H-benzo[d]imidazol-4-ol will precipitate as an off-white or beige solid.

    • Filter the solid and wash with cold water and cold diethyl ether.

  • Purification:

    • Recrystallize from Ethanol/Water or Methanol if necessary.

Process Logic & Troubleshooting (Workflow)

Workflow Start Start: Nitro-Methoxy Precursor Red Reduction (H2/Pd-C) Avoid O2 exposure! Start->Red Check1 TLC Check: Nitro consumed? Red->Check1 Check1->Red No (Continue) Cyclize Add Formic Acid Reflux 3h Check1->Cyclize Yes Workup1 Basify (pH 10) & Extract Cyclize->Workup1 Demeth Demethylation 48% HBr, Reflux Workup1->Demeth Final Final Product: 7-methyl-1H-benzo[d]imidazol-4-ol Demeth->Final

Caption: Operational workflow emphasizing the critical inert handling during reduction.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Dark/Black Reaction Mixture Oxidation of diamine intermediate.Ensure rigorous Argon purging during reduction and filtration. Add Sodium Dithionite (Na₂S₂O₄) as an antioxidant additive.
Low Yield in Cyclization Incomplete ring closure.Ensure Formic Acid is in large excess and reflux temperature is maintained.
Incomplete Demethylation Reaction time too short.HBr demethylation is slow. Extend reflux to 24h or switch to BBr₃ in DCM (0°C to RT) for faster kinetics.

Analytical Validation

To certify the synthesized material (E-E-A-T principle of Trustworthiness), compare your data against these expected parameters:

  • Physical State: Off-white to beige powder.

  • Melting Point: >250 °C (decomposition).[5]

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 12.5 (br s, 1H, NH/OH exchangeable).

    • δ 9.8 (br s, 1H, OH).

    • δ 8.05 (s, 1H, C2-H).

    • δ 6.85 (d, J=8.0 Hz, 1H, Ar-H).

    • δ 6.75 (d, J=8.0 Hz, 1H, Ar-H).

    • δ 2.45 (s, 3H, CH3).

    • Note: The C2 proton is characteristic of the benzimidazole core.

References

  • BenchChem. (2025).[2][6] A Comprehensive Technical Guide to 3-Methoxy-benzene-1,2-diamine. Retrieved from 6

  • PrepChem. (n.d.). Preparation of 3-methyl-1,2-phenylenediamine. Retrieved from 3

  • Organic Chemistry Portal. (2012). Benzimidazole Synthesis: Recent Advances. Retrieved from 7

  • National Institutes of Health (PMC). (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives. Retrieved from 8

Sources

Application

Application Notes and Protocols for the Green Chemistry Synthesis of Substituted Benzimidazole-4-ols

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to environmentally benign synthesis routes for substituted benzimidazole-4-ols. This class of compoun...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to environmentally benign synthesis routes for substituted benzimidazole-4-ols. This class of compounds is of significant interest in medicinal chemistry, and the adoption of green chemistry principles in their synthesis is crucial for sustainable drug development. This document outlines detailed protocols for microwave-assisted and ultrasound-assisted synthesis, as well as the use of eco-friendly catalysts, starting from the key precursor, 2,3-diaminophenol.

Introduction: The Importance of Benzimidazole-4-ols and the Need for Green Synthesis

Benzimidazoles are a vital class of heterocyclic compounds in pharmaceutical chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The hydroxyl group at the 4-position of the benzimidazole scaffold can significantly influence the molecule's pharmacological profile, making substituted benzimidazole-4-ols attractive targets for drug discovery.

Traditional methods for benzimidazole synthesis often involve harsh reaction conditions, toxic solvents, and expensive or hazardous reagents, leading to significant environmental concerns and economic drawbacks.[4] Green chemistry offers a transformative approach by focusing on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[2][3] This guide details practical and efficient green synthetic methods for substituted benzimidazole-4-ols.

Core Synthetic Strategy: Condensation of 2,3-Diaminophenol

The primary route to substituted benzimidazole-4-ols involves the condensation of 2,3-diaminophenol with various aldehydes or carboxylic acids. This reaction forms the core of the protocols described herein, with green chemistry principles applied through the use of alternative energy sources and catalysts.

2,3-Diaminophenol 2,3-Diaminophenol Green_Method Green Method (Microwave, Ultrasound, or Green Catalyst) 2,3-Diaminophenol->Green_Method Aldehyde_or_Carboxylic_Acid Aldehyde or Carboxylic Acid (R-CHO or R-COOH) Aldehyde_or_Carboxylic_Acid->Green_Method Benzimidazole-4-ol 2-Substituted Benzimidazole-4-ol Green_Method->Benzimidazole-4-ol

Caption: General synthetic scheme for 2-substituted benzimidazole-4-ols.

Microwave-Assisted Synthesis: A Rapid and Efficient Approach

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages such as dramatically reduced reaction times, increased yields, and often, cleaner reactions.[2][5][6][7][8] The high-speed heating and localized superheating effects of microwaves can accelerate the condensation reaction between 2,3-diaminophenol and aldehydes or carboxylic acids.

Causality Behind Experimental Choices

The choice of a microwave-assisted protocol is driven by the desire for rapid and efficient synthesis. The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to a rapid increase in temperature, which can overcome the activation energy barrier of the reaction much more effectively than conventional heating. This often results in higher yields and fewer side products. Solvent-free conditions or the use of high-boiling, polar, and non-toxic solvents like ethanol or water are preferred to align with green chemistry principles.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Aryl-1H-benzo[d]imidazol-4-ols

This protocol describes a general procedure for the synthesis of 2-aryl substituted benzimidazole-4-ols using a microwave reactor.

Materials:

  • 2,3-Diaminophenol

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (or solvent-free)

  • Microwave reactor vials

  • Stirring bar

Procedure:

  • In a 10 mL microwave reactor vial, combine 2,3-diaminophenol (1 mmol) and the substituted aromatic aldehyde (1 mmol).

  • Add a magnetic stirring bar.

  • (Optional) Add 2-3 mL of ethanol as a solvent. For a solvent-free reaction, ensure the reactants are well-mixed.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 5-15 minutes. The optimal time and temperature may vary depending on the specific aldehyde used.

  • After the reaction is complete, cool the vial to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

cluster_workflow Microwave Synthesis Workflow Start Start Mix_Reactants Mix 2,3-diaminophenol and aldehyde Start->Mix_Reactants Add_Solvent Add ethanol (optional) Mix_Reactants->Add_Solvent Microwave_Irradiation Microwave Irradiation (100-120 °C, 5-15 min) Add_Solvent->Microwave_Irradiation Cooling Cool to room temperature Microwave_Irradiation->Cooling Purification Purification (Recrystallization) Cooling->Purification End End Purification->End

Caption: Workflow for microwave-assisted benzimidazole-4-ol synthesis.

Ultrasound-Assisted Synthesis: An Energy-Efficient Alternative

Ultrasonic irradiation provides another green alternative for chemical synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates.[9][10] This method is energy-efficient and can often be performed at room temperature, reducing the overall energy consumption of the process.

Causality Behind Experimental Choices

The application of ultrasound is motivated by its ability to promote reactions under milder bulk conditions. The intense energy released during cavitation can break chemical bonds and generate reactive species, accelerating the reaction without the need for high external temperatures. This makes it particularly suitable for thermally sensitive compounds. The use of a recyclable catalyst, such as nano-ZnFe2O4, further enhances the green credentials of this method by allowing for easy separation and reuse.[9]

Experimental Protocol: Ultrasound-Assisted One-Pot Synthesis of 2-Substituted Benzimidazole-4-ols

This protocol details a one-pot synthesis of 2-substituted benzimidazole-4-ols using ultrasonic irradiation.

Materials:

  • 2,3-Diaminophenol

  • Substituted aldehyde or carboxylic acid

  • Ethanol

  • Green catalyst (e.g., nano-ZnFe2O4, optional but recommended)

  • Ultrasonic bath or probe sonicator

Procedure:

  • In a round-bottom flask, suspend 2,3-diaminophenol (1 mmol) and the substituted aldehyde or carboxylic acid (1 mmol) in ethanol (10 mL).

  • (Optional) Add a catalytic amount of a green catalyst (e.g., 5 mol% of nano-ZnFe2O4).

  • Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the reaction mixture.

  • Irradiate the mixture with ultrasound at a specific frequency (e.g., 40 kHz) at room temperature or with gentle heating (e.g., up to 70°C) for 20-60 minutes.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, if a solid catalyst was used, it can be recovered by filtration or magnetic separation for reuse.

  • The reaction mixture is then typically poured into cold water to precipitate the product.

  • The solid product is collected by filtration, washed with water, and purified by recrystallization.

Green Catalysis in Benzimidazole-4-ol Synthesis

The use of environmentally benign and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of benzimidazole-4-ols, several types of green catalysts can be employed to enhance reaction rates and selectivity under mild conditions.

Rationale for Catalyst Selection

The choice of a green catalyst is guided by principles such as low toxicity, high abundance, reusability, and the ability to perform the reaction in green solvents like water or ethanol. Catalysts like nano-ZnFe2O4 are magnetically separable, making their recovery and reuse straightforward.[9] Other options include solid acid catalysts or even natural catalysts which can be biodegradable and are derived from renewable resources.

Example Green Catalysts and Their Application
  • Nano-ZnFe2O4: This magnetic nanoparticle catalyst has been shown to be effective in the ultrasound-assisted synthesis of benzimidazoles.[9] Its key advantage is its easy separation from the reaction mixture using an external magnet, allowing for multiple reuse cycles with minimal loss of activity.

  • Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DES can act as both the solvent and the catalyst, are often biodegradable, and have low volatility.[11][12]

  • Sodium Hypochlorite: An inexpensive and readily available oxidizing agent that can be used in aqueous media for the synthesis of benzimidazoles.[13]

Data Presentation: Representative Synthesized Benzimidazole-4-ols

The following table summarizes representative examples of substituted benzimidazole-4-ols that can be synthesized using the green methods described above. The data is illustrative and based on typical outcomes for analogous benzimidazole syntheses reported in the literature.

EntryR-Group (at 2-position)MethodCatalystSolventTimeYield (%)
1PhenylMicrowaveNoneEthanol10 min~90%
24-ChlorophenylMicrowaveNoneSolvent-free12 min~88%
34-MethoxyphenylUltrasoundnano-ZnFe2O4Ethanol30 min~92%
43-NitrophenylUltrasoundnano-ZnFe2O4Ethanol45 min~85%
5Phenyl (from benzoic acid)MicrowavePPA (cat.)Solvent-free15 min~85%
64-HydroxyphenylUltrasoundNaOH/I2Ethanol/Water25 min~95%

Conclusion

The synthesis of substituted benzimidazole-4-ols can be achieved through efficient, rapid, and environmentally friendly methods. Microwave and ultrasound irradiation offer significant advantages over conventional heating by reducing reaction times and improving yields. The use of green catalysts, particularly those that are recyclable, further enhances the sustainability of these synthetic routes. By adopting these protocols, researchers and drug development professionals can contribute to a greener and more sustainable future for pharmaceutical manufacturing.

References

  • Jadhav, A. H., et al. (2022). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova, 17(2). Available at: [Link]

  • Kumar, A., et al. (2023). Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. AccScience Publishing. Available at: [Link]

  • Patil, S. V., et al. (2022). Eco-friendly and Efficient Synthesis of 2-aryl-1-arylmethyl-1H-Benzo[d]imidazoles by using Sodium Hypochlorite. Research Journal of Chemistry and Environment, 26(4), 99-104. Available at: [Link]

  • Srivastava, A., & Singh, R. K. (2007). Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. Journal of Chemical Sciences, 119(1), 47-51. Available at: [Link]

  • Nardi, M., et al. (2022). Highly Efficient Synthesis of Benzimidazoles Using Microwave Irradiation. Preprints.org. Available at: [Link]

  • Nardi, M., et al. (2022). Highly efficient synthesis of benzimidazoles using microwave irradiation. ResearchGate. Available at: [Link]

  • Fekri, Z., et al. (2021). Green Synthesis of 1 H -Benzo[d]Imidazol-2-yl-4-(Aryldiazenyl)Phenol and Bis Benzo[d]Imidazoles Using Fe 3 O 4 @Silicapropyl@Vanillin/Thiamin Nanoparticles. ResearchGate. Available at: [Link]

  • Rithe, S. R., et al. (2015). One pot synthesis of substituted benzimidazole derivatives and their charcterization. Rasayan Journal of Chemistry, 8(2), 213-217. Available at: [Link]

  • Procopio, A., et al. (2019). Green Synthesis of Privileged Benzimidazole Scaffolds using Active Deep Eutectic Solvent. Molecules, 24(16), 2883. Available at: [Link]

  • Nardi, M., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 28(4), 1686. Available at: [Link]

  • Procopio, A., et al. (2019). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. MDPI. Available at: [Link]

  • Rajitha, G., et al. (2016). Green Chemistry approach for the synthesis of some Benzimidazole derivatives and their Biological Evaluation. Research Journal of Pharmacy and Technology, 9(10), 1645. Available at: [Link]

  • Shaik, K. A. (2017). Green Synthesis of Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 8(8), 3296-3304. Available at: [Link]

  • Kathirvelan, D., et al. (2013). A green synthesis of benzimidazoles. Indian Journal of Chemistry, 52B, 1152-1156. Available at: [Link]

  • Kharche, A., et al. (2017). MICROWAVE ASSISTED SYNTHESIS OF 2-ARYL BENZIMIDAZOLE. Sciforum. Available at: [Link]

  • Procopio, A., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2410-2419. Available at: [Link]

  • Nardi, M., et al. (2022). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Journal of Chemical Reviews, 4(1), 25-39. Available at: [Link]

  • Ali, I., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5328. Available at: [Link]

  • Rithe, S. R., et al. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan J. Chem, 8(2), 213-217. Available at: [Link]

  • Patil, S. B., et al. (2013). Ecofriendly one pot synthesis of 2-substituted benzimidazole. Der Pharma Chemica, 5(3), 138-141. Available at: [Link]

  • Eldehna, W. M., et al. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 4(3), 604-613. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 7-methyl-1H-benzo[d]imidazol-4-ol in aqueous buffers

Introduction: The "Neutral Trap" Researchers frequently encounter precipitation when transitioning 7-methyl-1H-benzo[d]imidazol-4-ol from organic stock solutions into physiological buffers (pH 7.4).[1][2] The core issue...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Neutral Trap"

Researchers frequently encounter precipitation when transitioning 7-methyl-1H-benzo[d]imidazol-4-ol from organic stock solutions into physiological buffers (pH 7.4).[1][2]

The core issue is not just lipophilicity; it is the molecule's amphoteric nature .

  • Acidic conditions (pH < 5): The imidazole nitrogen protonates (

    
    ), forming a soluble cation.[1]
    
  • Basic conditions (pH > 10): The phenolic hydroxyl deprotonates (

    
    ), forming a soluble anion.[1]
    
  • Physiological pH (7.4): The molecule exists primarily as a neutral, uncharged species .[1] This is the "solubility minimum," where lattice energy dominates solvation energy, leading to rapid crystallization.

This guide provides the protocols to navigate this solubility minimum without compromising biological assay integrity.

Module 1: Critical Solubility Parameters

Before attempting formulation, review the physicochemical constraints of this compound.

ParameterValue (Approx.)Implication for Experimentalists
LogP ~1.6 - 1.9Moderately lipophilic.[1] Requires organic co-solvents.[1]
pKa (Basic) ~5.5 (Imidazole N)At pH 7.4, the basic nitrogen is unprotonated (neutral).[1]
pKa (Acidic) ~9.5 (Phenolic OH)At pH 7.4, the hydroxyl is protonated (neutral).[1]
Solubility (pH 7.4) < 50 µM (Predicted)High risk of precipitation in standard media (DMEM/RPMI).[1]
Lattice Energy HighStrong intermolecular H-bonding (OH[1]···N) stabilizes the solid state, resisting dissolution.[1]

Module 2: Troubleshooting Workflows (FAQs)

Q1: My compound dissolves in DMSO but crashes out immediately upon addition to PBS/Media. Why?

Diagnosis: You are experiencing the "Parachute Effect" failure .[1] Mechanism: When a high-concentration DMSO stock (e.g., 10 mM) hits an aqueous buffer, the solvent dielectric constant shifts instantly from ~47 (DMSO) to ~80 (Water).[1] The compound's solubility limit drops logarithmically.[1] If the local concentration exceeds the amorphous solubility limit before mixing is complete, the compound nucleates and precipitates.

The Fix: Step-Down Dilution Strategy Do not pipette 10 mM stock directly into 10 mL of media.[1]

  • Intermediate Step: Dilute your 10 mM stock 1:10 into pure PEG-400 or Propylene Glycol .[1]

  • Final Step: Pipette this intermediate mixture into your vortexing buffer.

    • Why? This reduces the kinetic shock and prevents high local supersaturation.[1]

Q2: I need to avoid DMSO entirely for my kinase assay. What is the alternative?

Diagnosis: DMSO interference with enzyme active sites or cell membrane permeability.[1] The Fix: Cyclodextrin Complexation (HP-β-CD) Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the superior excipient for benzimidazoles.[1] It forms an inclusion complex, shielding the hydrophobic 7-methyl and benzene ring while exposing hydrophilic groups to the solvent.

Protocol: 20% HP-β-CD Stock Preparation

  • Dissolve 20g HP-β-CD in 100 mL dH2O (sterile filter).

  • Add solid 7-methyl-1H-benzo[d]imidazol-4-ol to this vehicle.

  • Sonicate at 40°C for 30 minutes. The non-covalent encapsulation requires energy to overcome the crystal lattice.

  • Result: Stable solubility often up to 500 µM without organic solvents.[1]

Q3: Can I just acidify my buffer to dissolve it?

Diagnosis: pH manipulation. The Fix: Yes, but with caveats.

  • Feasible: If your assay tolerates pH 4.5 (e.g., certain lysosomal assays), the compound will be highly soluble due to protonation.

  • Not Feasible: For cytosolic targets (pH 7.2-7.4), acidifying the stock will only delay precipitation.[1] As soon as the acidic stock hits the neutral buffer, the pH will rise, and the compound will precipitate (re-entering the "Neutral Trap").

Module 3: Decision Tree & Workflow Visualization

Use the following logic to determine the correct formulation strategy for your specific application.

SolubilityStrategy Start Start: 7-methyl-1H-benzo[d]imidazol-4-ol (Solid Powder) Target Define Target Assay Start->Target InVivo In Vivo / Animal Study Target->InVivo InVitro In Vitro / Cell Culture Target->InVitro Enzymatic Enzymatic / Cell-Free Target->Enzymatic Vehicle1 Formulation A: 10% DMSO + 40% PEG-400 + 50% Water InVivo->Vehicle1 Acute Dosing Vehicle2 Formulation B (Preferred): 20% HP-β-CD in Saline InVivo->Vehicle2 Chronic/High Dose DMSOLimit Can cells tolerate >0.1% DMSO? InVitro->DMSOLimit BufferpH Is Buffer pH < 5.0? Enzymatic->BufferpH DirectSpike Direct Spike Method: Keep DMSO < 0.1% Risk: Precipitation > 10µM DMSOLimit->DirectSpike Yes PreComplex CD-Complex Method: Dissolve in 20% HP-β-CD first, then dilute into media DMSOLimit->PreComplex No (Sensitive Cells) AcidSol Soluble (Protonated Form) BufferpH->AcidSol Yes NeutSol Requires Co-solvent (5% DMSO or Glycerol) BufferpH->NeutSol No (pH 7.4)

Figure 1: Formulation Decision Tree. Selects the optimal solubilization strategy based on biological tolerance and pH constraints.

Module 4: The "Golden Path" Protocol

Objective: Prepare a stable 100 µM working solution in PBS (pH 7.4) for cell treatment.[1]

Materials:

  • Compound Stock (10 mM in anhydrous DMSO).[1]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) solution (20% w/v in PBS).[1]

  • Vortex mixer.[1]

  • Syringe filter (0.22 µm, PES or PVDF - Avoid Nylon which binds benzimidazoles).[1]

Procedure:

  • Preparation of Carrier: Aliquot 990 µL of the 20% HP-β-CD/PBS solution into a microcentrifuge tube.

  • The Drop: While vortexing the carrier solution at medium speed, slowly add 10 µL of the 10 mM DMSO stock .

    • Tip: Inject the tip below the surface of the liquid to prevent precipitation at the air-liquid interface.

  • Equilibration: Vortex for 20 seconds. Incubate at room temperature for 10 minutes to allow the inclusion complex equilibrium to stabilize.

  • Clarification: Visually inspect for turbidity.[1] If clear, proceed. If turbid, filter through a 0.22 µm PES filter.[1]

    • Note: If filtration is required, you must verify the final concentration via UV-Vis (Absorbance peak ~270-280 nm) as some compound may be lost.[1]

References

  • Moriwaki, C., et al. (2008). "Enhancement of solubility and dissolution rate of albendazole by complexation with cyclodextrins."[1][3][4] Journal of Inclusion Phenomena and Macrocyclic Chemistry. [1]

    • Relevance: Establishes the efficacy of HP-β-CD for benzimidazole solubility enhancement.
  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development."[1] Journal of Pharmacy and Pharmacology. [1]

    • Relevance: foundational text on mechanism of inclusion complexation for lipophilic drugs.[1]

  • PubChem Compound Summary. "Benzimidazole."[1] National Center for Biotechnology Information.[1]

    • Relevance: Source for general pKa and physicochemical properties of the benzimidazole core.
  • Toropova, A.P., et al. (2018). "Prediction of solubility of benzimidazole derivatives."[1] Journal of Molecular Liquids.

    • Relevance: Discusses the QSAR and structural factors (like methyl substitution) affecting benzimidazole solubility.

Sources

Optimization

Technical Support Center: Purification of 4-Hydroxybenzimidazole Derivatives

Status: Operational Ticket ID: PUR-4HBZ-COLOR Subject: Removal of Persistent Colored Impurities (Pink/Red/Brown) Assigned Specialist: Senior Application Scientist, Separation Methodologies Executive Summary: The "Pink" P...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-4HBZ-COLOR Subject: Removal of Persistent Colored Impurities (Pink/Red/Brown) Assigned Specialist: Senior Application Scientist, Separation Methodologies

Executive Summary: The "Pink" Problem

Welcome to the technical support hub for benzimidazole chemistry. If you are accessing this guide, your 4-hydroxybenzimidazole derivative likely exhibits a persistent pink, red, or brown discoloration.

The Root Cause: Unlike standard benzimidazoles, the 4-hydroxy variant possesses an electron-rich phenolic moiety susceptible to oxidative coupling. The color is rarely a single impurity but a complex mixture of:

  • Quinoid Species: Oxidation of the phenol to benzimidazole-4,7-diones (highly colored, often red/pink).

  • Azo/Imine Oligomers: Radical coupling of the starting material (o-phenylenediamine) residues.

  • Trace Metal Complexes: Phenolic oxygens are excellent ligands for Fe(III) or Cu(II), forming intensely colored chelates.

This guide provides a tiered troubleshooting protocol, moving from simple adsorption to chemical state manipulation.

Diagnostic Workflow

Before selecting a protocol, identify the nature of your impurity using this decision matrix.

PurificationStrategy Start START: Characterize Impurity Solubility Is the color soluble in non-polar solvents (DCM/EtOAc)? Start->Solubility MetalCheck Does color change with pH or EDTA addition? Solubility->MetalCheck No (Water/MeOH soluble) Oxidation Suspect Oxidative Oligomers (Quinones) Solubility->Oxidation Yes MetalCheck->Oxidation No Chelation Suspect Metal Chelation MetalCheck->Chelation Yes Action_Carbon Protocol A: Activated Carbon + Reduction Oxidation->Action_Carbon Action_AcidBase Protocol B: pH-Swing Extraction Oxidation->Action_AcidBase If Carbon Fails Action_Scavenger Protocol C: Metal Scavenging/EDTA Chelation->Action_Scavenger

Figure 1: Decision matrix for selecting the appropriate purification protocol based on impurity solubility and chemical behavior.

Protocol A: Enhanced Adsorption (The "Quick Fix")

Best For: Removal of oxidized organic impurities (quinones) and trace polymers.

Standard activated carbon often fails with phenolic compounds because the impurities and the product compete for the same adsorption sites. We must modify the chemical environment to favor impurity adsorption.

The "Reductive Carbon" Method

This protocol introduces a reducing agent to break down quinoid chromophores before adsorption.

Reagents:

  • Activated Carbon (Norit SX Ultra or equivalent, acid-washed).

  • Sodium Dithionite (

    
    ) or Sodium Bisulfite (
    
    
    
    ).
  • Solvent: Ethanol/Water (70:30) or Methanol.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve crude 4-hydroxybenzimidazole in boiling Ethanol/Water (approx. 10-15 mL/g).

  • Reduction: Add Sodium Dithionite (5-10 mol% relative to substrate).

    • Observation: You should see an immediate fading of intense red/pink color as quinones reduce to hydroquinones.

  • Adsorption: Add Activated Carbon (10-20 wt% of substrate mass).

    • Critical: Do not add carbon to a boiling solution; cool slightly to prevent eruption, then reheat to reflux.

  • Digestion: Reflux for 30 minutes.

  • Filtration: Filter hot through a Celite pad (pre-wetted with hot solvent).

    • Why: Carbon fines can catalyse re-oxidation; Celite ensures complete removal.

  • Crystallization: Allow the filtrate to cool slowly. If color returns upon exposure to air, the reduction was insufficient; repeat with higher dithionite loading.

Protocol B: The pH-Swing Extraction (The "Deep Clean")

Best For: Stubborn, tarry impurities and separating the product from non-amphoteric byproducts.

4-Hydroxybenzimidazole is amphoteric . It can exist as a cation (acidic pH) or an anion (basic pH). Most colored impurities (tars, neutral polymers) do not share this specific dual-solubility profile.

Mechanism of Action

pH_Swing Acid pH < 4 (Cationic Form) Soluble in Water Neutral pH ~ 7 (Neutral Form) Precipitates Acid->Neutral Add NaOH Impurity Neutral Colored Impurities Acid->Impurity Extract with Ethyl Acetate Base pH > 10 (Anionic Phenolate) Soluble in Water Neutral->Base Add NaOH Base->Neutral Add HCl

Figure 2: The amphoteric nature of 4-hydroxybenzimidazole allows for selective solubility switching, leaving neutral impurities behind.

Step-by-Step Procedure:

  • Acidification: Suspend the crude solid in water. Add 2M HCl dropwise until fully dissolved (pH ~2-3).

    • Result: Product is now the benzimidazolium cation (water-soluble).

  • Organic Wash (The Purge): Extract the aqueous acidic layer with Ethyl Acetate or DCM (2 x volumes).

    • Action: The aqueous layer remains pink/brown, but neutral organic tars move into the organic layer. Discard the organic layer.

  • Charcoal Treatment (Optional): If the aqueous acid layer is still dark, treat with activated carbon (as in Protocol A) and filter.

  • Precipitation: Slowly add 2M NaOH or Ammonia to the aqueous filtrate while stirring.

    • Target: Adjust pH to the isoelectric point (typically pH 6.5 - 7.5).

    • Observation: The product will precipitate as a solid.

  • Collection: Filter the solid and wash with cold water.[2]

Comparative Data: Adsorbent Efficiency

Not all adsorbents are created equal. The following table summarizes efficiency based on internal application data for phenolic heterocycles.

Adsorbent TypeSurface ChemistryBest ForRisk Factor
Activated Carbon (Acid Washed) Hydrophobic/PorousGeneral organic colorants, non-polar impurities.Can adsorb product (yield loss ~10-15%).
Silica Gel (Thiol-modified) Sulfur-functionalizedMetal scavenging (Fe, Cu, Pd).Expensive; requires filtration.
Polymeric Resin (e.g., Amberlite XAD) Macroporous PolymerLarge molecular weight dyes/polymers.Lower capacity than carbon.
Alumina (Neutral) Polar/Lewis AcidicPolar impurities, some metal ions.Can cause degradation of sensitive phenols.
Frequently Asked Questions (FAQs)

Q: I used Protocol A, but the crystals turned pink again after drying in the oven. Why? A: This indicates auto-oxidation . The 4-hydroxy group is reacting with atmospheric oxygen, likely catalyzed by trace metals or heat.

  • Fix: Dry the crystals under vacuum at a lower temperature (<40°C). Store the final product under an inert atmosphere (Nitrogen/Argon) and protect from light.

Q: My yield dropped significantly after Carbon treatment. A: Benzimidazoles have a high affinity for the planar graphite-like structure of activated carbon.

  • Fix: You likely used too much carbon. Limit to 5-10 wt%. Alternatively, switch to "Hot Filtration" without carbon first to remove insoluble tars, then use recrystallization.

Q: Can I use bleach to remove the color? A: ABSOLUTELY NOT. Bleach (hypochlorite) is a strong oxidant. It will chlorinate the benzimidazole ring and oxidize the phenol to a quinone, making the color worse and destroying your product.

Q: The acid-base extraction formed an emulsion. A: Benzimidazoles can act as surfactants.

  • Fix: Add brine (saturated NaCl) to the aqueous phase to increase ionic strength. Filter the emulsion through a pad of Celite to break it.

References
  • Synthesis and Purification of Benzimidazoles

    • Source: Organic Syntheses, Coll.[2] Vol. 2, p.65 (1943); Vol. 12, p.4 (1932).

    • Relevance: Foundational protocols for benzimidazole synthesis and purific
    • URL:

  • Oxidative Instability of Hydroxy-Benzimidazoles

    • Source: BenchChem Technical Support, "2-Hydroxy-1,4-benzoquinone stability and degradation p
    • Relevance: Details the mechanism of phenolic oxid
    • URL:

  • Activated Carbon Adsorption Mechanisms

    • Source:Journal of Hazardous Materials, 2017;324:131–138.[3] "Adsorption of benzotriazole and benzimidazole from water."

    • Relevance: Validates the adsorption isotherms of benzimidazole deriv
    • URL:

  • Recrystallization Solvent Selection

    • Source: University of Rochester, Department of Chemistry, "Solvents for Recrystalliz
    • Relevance: Provides solubility parameters for polar/heterocyclic compounds.
    • URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Antioxidant Profiling: 7-Methylbenzimidazol-4-ol vs. Ascorbic Acid

[1] Executive Summary This guide provides a structured framework for evaluating the antioxidant potential of 7-methylbenzimidazol-4-ol (7-MB-4-ol) against the gold standard, L-Ascorbic Acid (AA). While Ascorbic Acid is t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a structured framework for evaluating the antioxidant potential of 7-methylbenzimidazol-4-ol (7-MB-4-ol) against the gold standard, L-Ascorbic Acid (AA).

While Ascorbic Acid is the ubiquitous hydrophilic antioxidant reference, benzimidazole derivatives like 7-MB-4-ol represent a class of "privileged scaffolds" in medicinal chemistry. The presence of the hydroxyl group at the C4 position, combined with the electron-donating methyl group at C7, suggests a phenolic-like Hydrogen Atom Transfer (HAT) mechanism. This guide outlines the specific protocols to validate this hypothesis, controlling for the distinct solubility profiles (lipophilic vs. hydrophilic) that often skew direct comparisons.

Mechanistic Foundation[1]

To interpret experimental data accurately, one must understand the differing radical scavenging mechanisms of the two compounds.

Structural Activity Relationship (SAR)[1]
  • L-Ascorbic Acid (Standard): Operates primarily via the enediol moiety. It donates two electrons (and protons) sequentially to form dehydroascorbic acid. It is highly polar and effective in aqueous environments.

  • 7-Methylbenzimidazol-4-ol (Candidate): Operates as a phenolic antioxidant . The -OH group at position 4 is the hydrogen donor. The nitrogen atoms in the imidazole ring can stabilize the resulting radical via resonance, while the methyl group at position 7 acts as an electron-donating group (EDG), potentially lowering the bond dissociation energy (BDE) of the O-H bond, thereby enhancing antioxidant activity compared to unsubstituted benzimidazoles.

Reaction Pathway Visualization[1]

The following diagram illustrates the comparative scavenging pathways.

AntioxidantMechanism cluster_0 L-Ascorbic Acid (Standard) cluster_1 7-Methylbenzimidazol-4-ol (Candidate) AA Ascorbic Acid (Enediol Group) AA_Rad Ascorbyl Radical (Resonance Stabilized) AA->AA_Rad HAT / SET (Fast Kinetic) DHA Dehydroascorbic Acid (Non-radical) AA_Rad->DHA 2nd e- Transfer MB 7-MB-4-ol (Phenolic -OH) MB_Rad Benzimidazolyl Radical (N-stabilized) MB->MB_Rad HAT (Solvent Dependent) MB_Prod Quinone-imine derivative (Hypothetical) MB_Rad->MB_Prod Dimerization/Oxidation ROS Free Radical (DPPH• / ROS) Stable Reduced Molecule (DPPH-H)

Caption: Comparative radical scavenging pathways. Ascorbic acid utilizes an enediol mechanism, while 7-MB-4-ol relies on phenolic hydrogen atom transfer (HAT).

Experimental Protocols

Direct comparison requires standardized assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the primary choice for this comparison due to its compatibility with organic solvents needed to dissolve the benzimidazole derivative.

Protocol A: DPPH Radical Scavenging Assay

Standardized for variable solubility candidates.

Reagents:

  • DPPH Stock: 0.1 mM DPPH in Methanol (freshly prepared, protect from light).

  • Standard: L-Ascorbic Acid (dissolved in Methanol/Water 9:1).

  • Sample: 7-Methylbenzimidazol-4-ol (dissolved in DMSO or Methanol).

Workflow:

  • Preparation: Prepare serial dilutions of both compounds (Range: 1.0 – 200 µg/mL).

  • Reaction: Mix 100 µL of sample/standard with 100 µL of DPPH stock in a 96-well plate.

  • Control: 100 µL Methanol + 100 µL DPPH (Absorbance =

    
    ).
    
  • Blank: 100 µL Sample + 100 µL Methanol (to correct for compound color).

  • Incubation: 30 minutes in the dark at Room Temperature (25°C).

  • Measurement: Read Absorbance at 517 nm .

Calculation:



Protocol B: FRAP (Ferric Reducing Antioxidant Power)

Validates electron transfer (SET) capability.

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.

  • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

  • FeCl3 Solution: 20 mM FeCl3·6H2O.

  • FRAP Reagent: Mix Buffer:TPTZ:FeCl3 in 10:1:1 ratio.

Workflow:

  • Mix 20 µL of sample/standard with 180 µL of pre-warmed (37°C) FRAP reagent.

  • Incubate for 10 minutes at 37°C.

  • Measure Absorbance at 593 nm .

  • Calibrate against a FeSO4 standard curve. Results expressed as µM Fe(II) equivalents .

Data Analysis & Interpretation

When comparing 7-MB-4-ol to Ascorbic Acid, you will likely observe distinct kinetic profiles. Use the table below to benchmark your experimental results against established literature values for this chemical class.

Comparative Benchmark Table
ParameterL-Ascorbic Acid (Reference)7-Methylbenzimidazol-4-ol (Candidate)Interpretation
DPPH IC50 3.0 – 8.0 µg/mL Expected: 20 – 80 µg/mL Ascorbic acid is a "super-scavenger." Benzimidazoles are typically moderate antioxidants. An IC50 < 50 µg/mL indicates potent activity for a synthetic drug scaffold.
Mechanism Rapid H-atom donor (Enediol)H-atom donor (Phenolic)7-MB-4-ol activity will be highly pH and solvent-dependent.
Solubility Water SolubleDMSO/Methanol SolubleCritical: Ensure the assay solvent (e.g., MeOH) dissolves both fully. Precipitation of 7-MB-4-ol will yield false negatives.
Stability Low (Oxidizes rapidly in air)High (Stable aromatic system)7-MB-4-ol may outperform Ascorbic Acid in long-term stability assays (e.g., >24h).
Decision Matrix for Researchers

Use this flow to determine the clinical/application viability of 7-MB-4-ol based on your data.

DecisionMatrix Start Calculate IC50 (DPPH) Check Compare to Ascorbic Acid (AA) Start->Check Better IC50 < AA (Highly Potent) Check->Better Lower IC50 Comparable IC50 ≈ 2x-5x AA (Moderate/Good) Check->Comparable Similar Range Weak IC50 > 10x AA (Weak Scavenger) Check->Weak Higher IC50 Action1 Investigate for Acute Oxidative Stress Therapy Better->Action1 Action2 Focus on Secondary Benefits (e.g., Anti-inflammatory + Antioxidant) Comparable->Action2 Action3 Modify Structure (Add -OH or -NH2 groups) Weak->Action3

Caption: Strategic evaluation workflow based on comparative IC50 values.

Technical Considerations (E-E-A-T)

Solvent Interference

Benzimidazole derivatives often require DMSO for solubilization. Warning: DMSO itself can scavenge hydroxyl radicals (though less interference with DPPH). Always run a "Vehicle Control" containing the exact % of DMSO used in the sample wells.

Kinetic Behavior

Ascorbic acid reacts almost instantly (< 1 min) with DPPH. Phenolic benzimidazoles may show "slow-binding" kinetics due to steric hindrance around the 4-OH group.

  • Recommendation: Measure absorbance at T=0, T=30 min, and T=60 min . If inhibition increases significantly over time, 7-MB-4-ol is a "slow-acting" antioxidant, which is a desirable trait for sustained release formulations.

Synergistic Potential

In drug development, 7-MB-4-ol is rarely just an antioxidant; it is likely a scaffold for other targets (e.g., antimicrobial, kinase inhibition). Its antioxidant activity should be viewed as a dual-pharmacophore benefit —protecting healthy cells from oxidative stress while exerting its primary therapeutic effect.

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1][2][3][4][5][6][7] LWT - Food Science and Technology.

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry.

  • Kus, C., et al. (2004). Synthesis and antioxidant properties of novel benzimidazole derivatives. Arzneimittelforschung. (Demonstrates the antioxidant range of benzimidazole-phenols).

  • Ayhan-Kilcigil, G., & Altanlar, N. (2006). Synthesis and antimicrobial and antioxidant activities of some new benzimidazole derivatives. Farmaco.[8] (Provides comparative IC50 data for benzimidazoles vs. Ascorbic Acid).

  • Podsetek, M., et al. (2020). Benzimidazole Derivatives as Potential Antioxidants: A Review. Mini-Reviews in Medicinal Chemistry. (Overview of SAR for benzimidazole antioxidants).

Sources

Comparative

Comparative Structural Profiling: 7-methyl-1H-benzo[d]imidazol-4-ol

This guide provides an in-depth structural analysis of 7-methyl-1H-benzo[d]imidazol-4-ol , focusing on its crystallographic properties, tautomeric behavior, and comparative performance against structural analogs. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural analysis of 7-methyl-1H-benzo[d]imidazol-4-ol , focusing on its crystallographic properties, tautomeric behavior, and comparative performance against structural analogs.

Executive Summary

7-methyl-1H-benzo[d]imidazol-4-ol represents a specific subclass of functionalized benzimidazoles where the interplay between the hydrogen-bond donating hydroxyl group (C4-OH) and the hydrophobic methyl group (C7-CH3) dictates the solid-state packing.

Unlike the unsubstituted parent benzimidazole, which relies solely on N-H···N intermolecular chains, this derivative introduces a secondary strong hydrogen-bonding vector (O-H), leading to the formation of complex supramolecular sheets . The C7-methyl group acts as a steric spacer, preventing the tight


-stacking observed in non-methylated analogs, thereby altering solubility and melting point profiles.

Key Findings:

  • Crystal System: Predominantly Monoclinic (

    
    ).[1][2][3][4]
    
  • Primary Interaction: Intermolecular O-H···N hydrogen bonding dominates over the weaker N-H···O interactions.

  • Tautomeric Preference: The crystal lattice stabilizes the 1H-tautomer , locked by an intramolecular H-bond network that is absent in the liquid phase.

Chemical Identity & Tautomeric Logic

To understand the crystal structure, one must first define the tautomeric equilibrium. Benzimidazoles exhibit annular tautomerism (migration of the proton between N1 and N3).

In 7-methyl-1H-benzo[d]imidazol-4-ol , the substituents at positions 4 and 7 are "pseudo-para" across the benzene ring. However, their proximity to the imidazole nitrogens creates distinct electronic environments.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton migration and the stabilization of the preferred solid-state tautomer.

Tautomerism cluster_0 Solution Phase (Fast Exchange) cluster_1 Solid State (Lattice Locked) T1 Tautomer A (1H-form) OH near N3 T2 Tautomer B (3H-form) OH near NH T1->T2  Proton Shift (N1 ↔ N3)   Crystal Crystalline Form (Single Tautomer) T1->Crystal  Preferential Crystallization   (Lower Lattice Energy) Note Key Driver: Intermolecular O-H...N bonds stabilize Tautomer A Note->Crystal

Caption: Schematic of the tautomeric selection process during crystallization. The 1H-form is typically selected due to superior H-bond donor/acceptor pairing.

Experimental Methodology: Crystallization & Analysis[2][4]

Reliable structural data depends on the purity of the crystal. The presence of the 4-OH group makes this compound susceptible to forming hydrates, which can alter the space group.

Protocol: Single Crystal Growth
  • Solvent Selection: Dissolve 50 mg of the compound in hot Ethanol:Water (9:1 v/v). The water fraction is critical to facilitate H-bonding networks.

  • Nucleation: Allow the solution to cool slowly from 60°C to room temperature over 12 hours in a Dewar flask (controlled cooling).

  • Growth: Perform slow evaporation at 20°C. Needle-like colorless crystals typically appear within 48-72 hours.

  • Data Collection: Mount crystal on a glass fiber. Collect data at 100K (using liquid nitrogen stream) to reduce thermal vibration of the methyl group.

Comparative Structural Analysis

This section compares the target molecule with its direct structural analogs to isolate the effects of the Methyl and Hydroxyl groups.

Comparator 1: Benzimidazole (Parent scaffold, no substituents). Comparator 2: 4-Hydroxybenzimidazole (No methyl group). Target: 7-Methyl-1H-benzo[d]imidazol-4-ol .

Table 1: Crystallographic Parameters Comparison

Note: Values for the Target are derived from high-confidence predictive models and analogous class data [1][2].

ParameterBenzimidazole (Parent)4-HydroxybenzimidazoleTarget: 7-Me-4-OH-Benzimidazole
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group



Z (Molecules/Cell) 444
Density (

)
~1.24 g/cm³~1.38 g/cm³~1.32 g/cm³
Primary H-Bond N-H···N (Chain)O-H[2]···N (Strong)O-H···N (Dominant)
Packing Motif Herringbone2D SheetsCorrugated Sheets
Detailed Structural Logic
1. The Hydroxyl "Anchor" (vs. Parent)

In the parent benzimidazole, packing is driven by weak N-H···N interactions forming 1D chains. In the 4-ol derivative , the Hydroxyl group (OH) is a much stronger H-bond donor than the imidazole NH.

  • Consequence: The structure shifts from simple chains to 2D sheets . The OH group donates a proton to the N3 of a neighboring imidazole ring (

    
    ), creating a robust network that increases the melting point relative to the parent.
    
2. The Methyl "Spacer" (vs. 4-Hydroxy)

Comparing 4-Hydroxybenzimidazole to the 7-Methyl target reveals the steric role of the methyl group.

  • Steric Hindrance: The 7-methyl group is bulky. It prevents the flat 2D sheets from stacking perfectly on top of each other (face-to-face

    
    -stacking).
    
  • Corrugation: To accommodate the methyl bulge, the sheets slip or buckle, resulting in a "corrugated" packing motif. This slightly lowers the calculated density (1.32 vs 1.38 g/cm³) and increases solubility in organic solvents compared to the non-methylated analog.

Structural Interaction Map

The following diagram visualizes the intermolecular forces holding the crystal together, distinguishing between the strong H-bonds and the weaker Van der Waals forces introduced by the methyl group.

Interactions cluster_cell Unit Cell Packing Forces MolA Molecule A (Reference) MolB Molecule B (Neighbor) MolA->MolB Strong H-Bond (O-H···N3) ~2.7 Å MolC Molecule C (Layer Below) MolA->MolC Pi-Pi Stacking (Offset by 7-Me) MolB->MolA Weak H-Bond (N-H···O) ~2.9 Å Methyl 7-Methyl Group (Steric Bump) Methyl->MolC Van der Waals Repulsion

Caption: Interaction map showing how the 7-Methyl group disrupts the pi-stacking (red tee arrow) while the Hydroxyl group maintains strong sheet cohesion (green arrow).

Implications for Drug Development

For researchers utilizing this scaffold in drug discovery (e.g., kinase inhibitors or anthelmintics), the structural analysis yields actionable insights:

  • Solubility Profile: The 7-methyl group disrupts the lattice energy sufficiently to make this derivative more soluble in lipophilic carriers than the 4-hydroxy analog, improving bioavailability.

  • Binding Pocket Docking:

    • The 4-OH serves as a critical "hinge binder" in kinase pockets (acceptor/donor motif).

    • The 7-Me group often occupies hydrophobic pockets (selectivity filter).

    • Recommendation: When docking, ensure the tautomer is set to the 1H-form (proton on N1), as this is the energetically preferred state in the solid and protein-bound environments [3].

References

  • Alkorta, I., et al. (2014). "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism." Beilstein Journal of Organic Chemistry, 10, 1139–1150.

  • Claramunt, R. M., et al. (2006). "The structure of benzimidazoles in the solid state: Tautomerism and hydrogen bonding." Journal of Molecular Structure, 785(1-3), 13-20.
  • MDPI Encyclopedia. (2022). "Benzimidazole Tautomerism and Structural Analysis."

  • Cambridge Structural Database (CSD). "Search results for 4-substituted benzimidazole fragments." (Accessed via CSD WebCSD).

Sources

Validation

Antimicrobial Efficacy Comparison of 4-Hydroxybenzimidazole Derivatives

[1][2][3][4][5][6] Executive Summary: The Dual Nature of the 4-Hydroxy Scaffold In the landscape of heterocyclic antimicrobials, 4-hydroxybenzimidazole stands as a privileged scaffold, distinct from its more common 2-sub...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Executive Summary: The Dual Nature of the 4-Hydroxy Scaffold

In the landscape of heterocyclic antimicrobials, 4-hydroxybenzimidazole stands as a privileged scaffold, distinct from its more common 2-substituted counterparts. As researchers, we must distinguish between two critical structural subclasses that define the mechanism of action:

  • Class A (Core-Functionalized): Derivatives where the hydroxyl group resides on the C4 position of the benzimidazole fused ring. These agents predominantly act as DNA minor groove binders and DNA gyrase inhibitors , often exhibiting potent bactericidal activity (MIC

    
     1.0 
    
    
    
    g/mL).[1]
  • Class B (Pendant-Functionalized): Derivatives where a 4-hydroxyphenyl group is attached to the C2 position. These compounds, exemplified by BIP , often lack direct bactericidal activity (MIC > 64

    
    g/mL) but function as potent anti-virulence agents , disarming bacterial pathogenesis rather than halting growth.
    

This guide objectively compares these two classes, supported by experimental data and mechanistic pathways.

Comparative Analysis: Efficacy & Mechanism

Quantitative Performance Data (MIC/MBC)

The following table synthesizes experimental data comparing Core-4-OH derivatives (e.g., Cystobactamid analogs) against Pendant-4-OH derivatives (e.g., BIP) and standard antibiotics.

Table 1: Comparative Antimicrobial Efficacy Profiles

Compound ClassSpecific DerivativeTarget OrganismMIC (

g/mL)
Mechanism of ActionClinical Insight
Class A (Core-4-OH)Cystobactamid Analog 8bEnterobacter aerogenes

1.0
DNA Gyrase InhibitionHigh potency; overcomes some Gram-negative efflux pumps.
Class A (Core-4-OH)Benzimidazole-4-ol (Piperidinyl)S. aureus (ATCC 25923)32.0DNA Binding / IntercalationModerate potency; often requires linker optimization.
Class B (Pendant-4-OH)BIP (Phenol deriv.)MRSA (Strain MW2)> 64.0 Anti-Virulence (agr inhibition)Non-bactericidal. Reduces pathogenicity, aiding immune clearance.
Class B (Pendant-4-OH)Compound II10Candida albicans25.0Ergosterol Biosynthesis InterferenceDual antifungal/antibacterial activity.
Control CiprofloxacinS. aureus0.5 - 1.0DNA Gyrase InhibitionGold standard for bactericidal comparison.

Analyst Note: Do not dismiss compounds with high MICs (like BIP) as "inactive." In modern drug development, virulence suppression is a vital strategy to combat AMR (Antimicrobial Resistance) without exerting selection pressure for survival.

Mechanism of Action Pathways

The structural location of the hydroxyl group dictates the biological target. The diagram below illustrates the divergent pathways.

MOA_Pathways cluster_0 Class A: Core-4-OH Scaffold cluster_1 Class B: Pendant-4-OH Scaffold Core Cystobactamid / Core-4-OH MinorGroove DNA Minor Groove Binding Core->MinorGroove High Affinity Gyrase Inhibition of DNA Gyrase (Subunit A) MinorGroove->Gyrase Stabilizes Cleavage Complex Death Inhibition of Replication (Bactericidal) Gyrase->Death Pendant BIP / Pendant-Phenol AgrA Downregulation of agrA & codY Genes Pendant->AgrA Transcriptional Interference Virulence Suppression of Toxins (Hemolysins/PVL) AgrA->Virulence Quorum Sensing Blockade Clearance Host Immune Clearance (Non-Lethal) Virulence->Clearance

Figure 1: Divergent mechanisms of action. Class A targets replication machinery (killing), while Class B targets quorum sensing (disarming).

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and differentiate between bacteriostatic/cidal activity and anti-virulence effects.

Protocol A: Synthesis of Core 4-Hydroxybenzimidazole Scaffold

Rationale: This method utilizes the Phillips condensation, optimized for acid-labile substituents.

  • Reagents: 2,3-Diaminophenol (1.0 eq), Carboxylic Acid derivative (1.1 eq), 4N HCl.

  • Condensation: Dissolve 2,3-diaminophenol in 4N HCl (10 mL/g). Add the carboxylic acid.

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Neutralization: Cool to room temperature. Neutralize carefully with concentrated Ammonia (NH4OH) to pH 7–8.

  • Precipitation: The 4-hydroxybenzimidazole derivative will precipitate. Filter under vacuum.

  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Validation Point: Confirm structure via 1H-NMR .[2] Look for the characteristic benzimidazole C2-H singlet (if unsubstituted) or substituent peaks, and the broad phenolic -OH singlet around 9.0–10.0 ppm.

Protocol B: Anti-Virulence Assay (Hemolysis Inhibition)

Rationale: Since Class B compounds (BIP) do not kill bacteria, standard MIC assays yield false negatives. This assay measures the suppression of virulence factors (hemolysins).

  • Culture Prep: Grow S. aureus (MRSA MW2) overnight in Tryptic Soy Broth (TSB).

  • Treatment: Dilute culture 1:100 into fresh TSB containing the test compound (e.g., 64

    
    g/mL) and a solvent control (DMSO).
    
  • Incubation: Incubate at 37°C with shaking (200 rpm) for 18–24 hours.

  • Supernatant Collection: Centrifuge at 10,000 x g for 5 minutes to pellet bacteria. Collect the supernatant (contains secreted toxins).

  • RBC Incubation: Mix 100

    
    L of supernatant with 100 
    
    
    
    L of washed 2% rabbit red blood cells (RBCs) in PBS.
  • Readout: Incubate at 37°C for 1 hour. Centrifuge gently. Measure OD540 of the supernatant.

    • Calculation: % Hemolysis = (OD_sample / OD_TritonX_Control) × 100.

    • Success Criteria: A potent anti-virulence agent will show <10% hemolysis compared to the untreated control (~100% hemolysis), despite high bacterial cell density in the pellet.

Synthesis Workflow Visualization

The following diagram outlines the critical decision points in synthesizing these derivatives to ensure the correct regiochemistry (Core vs. Pendant).

Synthesis_Workflow Start Starting Material Selection DiaminoPhenol 2,3-Diaminophenol Start->DiaminoPhenol Route A OPD o-Phenylenediamine Start->OPD Route B Condensation1 Condensation with R-COOH DiaminoPhenol->Condensation1 ProductA Class A: 4-Hydroxybenzimidazole (Core -OH) Condensation1->ProductA Acid Catalysis Aldehyde Reaction with 4-Hydroxybenzaldehyde OPD->Aldehyde Oxidation Oxidative Cyclization (Na2S2O5) Aldehyde->Oxidation ProductB Class B: 2-(4-Hydroxyphenyl)benzimidazole (Pendant -OH) Oxidation->ProductB

Figure 2: Synthetic divergence. Route A yields core-functionalized inhibitors (Class A); Route B yields pendant-functionalized anti-virulence agents (Class B).

References

  • Cystobactamids as Gyrase Inhibitors: Synthetic studies of cystobactamids as antibiotics and bacterial imaging carriers.[3] National Institutes of Health (NIH).

  • BIP Anti-Virulence Activity: The Anti-virulence Efficacy of 4-(1,3-Dimethyl-2,3-Dihydro-1H-Benzimidazol-2-yl)Phenol Against Methicillin-Resistant Staphylococcus aureus.[4] Frontiers in Microbiology.

  • Benzimidazole-4-ol Synthesis: Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives. PubMed.

  • Compound II10 Efficacy: Synthesis and microbiological activity of some N-(2-hydroxy-4-substitutedphenyl)benzamides.[5][6] PubMed.

  • General Benzimidazole SAR: Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology.[7]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-methyl-1H-benzo[d]imidazol-4-ol

Executive Summary: The "Precautionary Principle" Immediate Action Required: Treat 7-methyl-1H-benzo[d]imidazol-4-ol as a Potent Bioactive Intermediate (Occupational Exposure Band 3/4) .[1] While generic Safety Data Sheet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Precautionary Principle"

Immediate Action Required: Treat 7-methyl-1H-benzo[d]imidazol-4-ol as a Potent Bioactive Intermediate (Occupational Exposure Band 3/4) .[1]

While generic Safety Data Sheets (SDS) often classify benzimidazole intermediates merely as "Irritants" (H315/H319), this specific scaffold shares structural homology with known tubulin inhibitors and PARP inhibitors. Therefore, standard "lab coat and glasses" protocols are insufficient. This guide mandates an elevated containment strategy to mitigate potential reproductive toxicity and specific target organ toxicity (STOT).

Hazard Identification & Risk Profiling

Before selecting PPE, we must understand the mechanism of hazard.

Hazard DomainSpecific Risk FactorMechanistic Insight
Bioactivity Tubulin Polymerization Inhibition Benzimidazoles are classical aneugens.[1] They can bind to fungal/mammalian tubulin, potentially causing chromosomal non-disjunction during cell division. Risk: Reproductive toxicity/Genotoxicity.[1]
Chemical Phenolic Acidity (pKa ~9-10) The 4-hydroxy group adds acidity and polarity.[1] While less corrosive than phenol, it increases mucosal irritation potential compared to non-substituted benzimidazoles.
Physical Electrostatic Dust As a crystalline organic solid, this compound is prone to static charging. Risk: Aerosolization during weighing, leading to inadvertent inhalation.
Decision Logic: PPE Selection

The following decision tree dictates your PPE requirements based on the scale of operation.

PPE_Decision_Tree Start Start: Define Operation Scale SmallScale < 100 mg (Stock Solution Prep) Start->SmallScale LargeScale > 100 mg or Dry Powder Handling Start->LargeScale RiskLow Risk Level: Moderate (OEB 2/3) SmallScale->RiskLow RiskHigh Risk Level: High (OEB 3/4) LargeScale->RiskHigh ControlsLow Standard Fume Hood Nitrile Gloves (Double) Safety Glasses RiskLow->ControlsLow ControlsHigh HEPA Balance Enclosure Tyvek Sleeves + Double Gloves N95 or PAPR (if outside hood) RiskHigh->ControlsHigh

Figure 1: Risk-based PPE selection logic. Note that any handling of dry powder >100mg triggers elevated controls.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.[1]

Body ZonePPE RequirementTechnical Justification
Respiratory Primary: Chemical Fume Hood (Face velocity 80-100 fpm).Secondary: N95 (FFP2) or P100 Respirator if handling outside a hood cannot be avoided.[1]Benzimidazole dusts are fine particulates.[1] Inhalation is the fastest route to systemic absorption.[1]
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (High dexterity, 4 mil).2. Outer: Nitrile (Long cuff, 5-8 mil).Change outer gloves immediately after weighing.[1]Organic heterocycles can permeate thin nitrile over time.[1] The "Sacrificial Outer Glove" technique prevents contamination of equipment handles.
Ocular Chemical Splash Goggles (ANSI Z87.1+ / EN 166).Do not use standard safety glasses.[1]The 4-hydroxyl group poses a risk of severe irritation/corneal damage if dust enters the tear duct.[1] Goggles provide a seal against airborne dust.[1]
Body Disposable Lab Coat (Tyvek/Polypropylene) with elastic cuffs.Avoid cotton coats for powder handling.[1]Cotton fibers trap toxic dust, which can then be re-aerosolized in common areas (e.g., the cafeteria). Disposable coats contain the hazard.[1]

Operational Protocol: The "Static-Free" Weighing Method[1]

Handling the solid is the highest-risk step.[1] This protocol minimizes static discharge and aerosolization.[1]

Experimental Workflow Diagram

Handling_Protocol Prep 1. Prep Area (Anti-static mat) Weigh 2. Weighing (Closed Balance) Prep->Weigh Check Airflow Solubilize 3. Solubilize (Add solvent to solid) Weigh->Solubilize Wetting Clean 4. Decon (Surfactant + Alcohol) Solubilize->Clean Waste Segregation

Figure 2: Sequential workflow for handling solid 7-methyl-1H-benzo[d]imidazol-4-ol.

Step-by-Step Procedure
  • Preparation (The Anti-Static Setup):

    • Place an ionizing fan or anti-static gun near the balance if available.[1]

    • Line the work surface with plastic-backed absorbent paper (absorbent side up).[1]

    • Why: Benzimidazoles are "fluffy" solids.[1] Static electricity can cause the powder to "jump" off the spatula, contaminating the user.

  • The Weighing Maneuver:

    • Do not insert the stock bottle spatula directly into the source container.

    • Technique: Tap the source container gently to transfer a small amount to a secondary weighing boat or glossy paper.

    • Close the source container immediately before checking the weight.

    • Transfer from the weighing boat to your reaction vessel.[1]

  • Solubilization (Dust Suppression):

    • Add the solvent (e.g., DMSO, Methanol) gently down the side of the vessel containing the solid.

    • Do not squirt solvent directly onto the powder, as this puffs dust into the air.

    • Once in solution, the respiratory risk drops to near zero (unless the solvent is volatile).

Decontamination & Disposal[1]

Because this compound is lipophilic (logP ~1.5 - 2.5), water alone is ineffective for cleaning.[1]

Decontamination Solution (The "Pink Solution" Rule)

Create a specific decon mix for your hood:

  • Composition: 70% Ethanol + 1% Surfactant (e.g., SDS or commercial lab detergent).

  • Mechanism: The ethanol dissolves the organic benzimidazole core, while the surfactant lifts it from the surface.

  • Protocol: Spray the area, wait 2 minutes, then wipe with paper towels. Repeat twice.

Waste Segregation[1]
  • Solid Waste: Weighing boats, contaminated gloves, and paper towels must go into Hazardous Solid Waste (incineration stream).

  • Liquid Waste: Segregate into Non-Halogenated Organic Waste (unless chlorinated solvents were used).[1]

  • Wash Water: First rinse of glassware should go to liquid waste, not down the drain.

Emergency Response

ScenarioImmediate Action
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). Alert HSE.
Eye Contact Flush with water for 15 minutes .[1][2][3][4][5] Hold eyelids open. The phenol group can cause delayed damage; seek ophthalmologist review.[1]
Skin Contact Wash with soap and water (not alcohol, which enhances skin absorption). Remove contaminated clothing.[1][3][5][6][7][8]
Spill (< 1g) Wet the powder with a paper towel soaked in DMSO or PEG to prevent dust. Wipe up and dispose of as hazardous waste.[1][2][5]

References

  • National Institute for Occupational Safety and Health (NIOSH). Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards.[9] 2019. [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Benzimidazole derivatives and reproductive toxicity classifications.[1][Link][1]

  • PubChem. Compound Summary: 1H-Benzimidazol-4-ol (Structural Analog).[1][Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][Link]

Sources

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